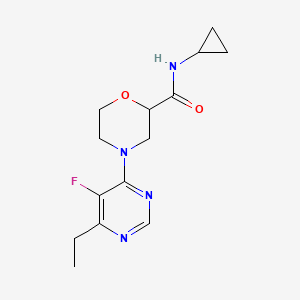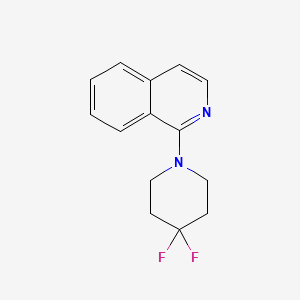
N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a pyrimidine ring substituted with ethyl and fluorine groups, and a cyclopropyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with morpholine under specific conditions to form the intermediate compound. This intermediate is then reacted with cyclopropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-4-(6-methyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide
- N-cyclopropyl-4-(6-ethyl-5-chloropyrimidin-4-yl)morpholine-2-carboxamide
Uniqueness
N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom, in particular, can enhance its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H19FN4O2 |
|---|---|
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
N-cyclopropyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C14H19FN4O2/c1-2-10-12(15)13(17-8-16-10)19-5-6-21-11(7-19)14(20)18-9-3-4-9/h8-9,11H,2-7H2,1H3,(H,18,20) |
InChI-Schlüssel |
BFEUCGLMNVQIGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC=N1)N2CCOC(C2)C(=O)NC3CC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15121045.png)
![4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one](/img/structure/B15121049.png)
![6-Chloro-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B15121057.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B15121065.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B15121070.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine](/img/structure/B15121076.png)
![1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B15121083.png)
![N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15121096.png)

![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B15121114.png)
![4-(2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15121125.png)
![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121128.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine](/img/structure/B15121136.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15121138.png)
